molecular formula C9H7F3O3 B1412318 Methyl 2,3,5-trifluoro-4-methoxybenzoate CAS No. 1656263-44-3

Methyl 2,3,5-trifluoro-4-methoxybenzoate

Cat. No.: B1412318
CAS No.: 1656263-44-3
M. Wt: 220.14 g/mol
InChI Key: AVYURJDUGGZOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,3,5-trifluoro-4-methoxybenzoate: is an organic compound with the molecular formula C9H7F3O3 and a molecular weight of 220.15 g/mol . It is characterized by the presence of three fluorine atoms and a methoxy group attached to a benzoate ester. This compound is used in various chemical syntheses and research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2,3,5-trifluoro-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3,5-trifluoro-4-methoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3,5-trifluoro-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzoates.

    Oxidation: 2,3,5-trifluoro-4-methoxybenzoic acid.

    Reduction: 2,3,5-trifluoro-4-methoxybenzyl alcohol.

Comparison with Similar Compounds

Comparison: Methyl 2,3,5-trifluoro-4-methoxybenzoate is unique due to the specific positioning of its fluorine atoms and methoxy group, which confer distinct chemical properties. The presence of fluorine atoms in both compounds enhances their stability and resistance to metabolic degradation, making them valuable in drug design and other applications .

Properties

IUPAC Name

methyl 2,3,5-trifluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c1-14-8-5(10)3-4(9(13)15-2)6(11)7(8)12/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVYURJDUGGZOFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1F)F)C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,3,5-trifluoro-4-methoxybenzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 2,3,5-trifluoro-4-methoxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2,3,5-trifluoro-4-methoxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2,3,5-trifluoro-4-methoxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2,3,5-trifluoro-4-methoxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2,3,5-trifluoro-4-methoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.